2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine
Description
Properties
IUPAC Name |
2-chloro-5-[3-(trifluoromethyl)phenyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2/c12-10-16-5-8(6-17-10)7-2-1-3-9(4-7)11(13,14)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQCLMQHVZRGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(N=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221641 | |
| Record name | Pyrimidine, 2-chloro-5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75175-42-7 | |
| Record name | Pyrimidine, 2-chloro-5-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75175-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-chloro-5-[3-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with 3-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures, usually around 80-100°C, to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction. The final product is purified using techniques such as recrystallization or chromatography to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Aminated Derivatives: Formed by nucleophilic substitution with amines.
Hydroxylated Derivatives: Formed by oxidation reactions.
Coupled Products: Formed by coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
Synthesis of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine
The synthesis of this compound typically involves several methods, including:
- Chlorination of Pyrimidines : The introduction of the chloro group can be achieved through chlorination reactions that target specific positions on the pyrimidine ring.
- Trifluoromethylation : The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl copper reagents, which can facilitate substitution reactions on the aromatic ring.
These synthetic pathways are crucial for producing derivatives with enhanced biological activity and stability.
Anticancer Activity
Research has indicated that compounds containing the trifluoromethyl group exhibit significant anticancer properties. For instance, studies have shown that derivatives like 7-chloro-3-phenyl-5-(trifluoromethyl)[1,3]thiazolo[4,5-d]pyrimidine demonstrate potent cytotoxicity against various cancer cell lines. These compounds were evaluated using the National Cancer Institute's screening program, revealing promising results in inhibiting tumor growth .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies are essential for understanding how modifications to the compound affect its biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl at specific positions on the pyrimidine scaffold has been correlated with enhanced potency against cancer cells .
Agrochemical Applications
The compound also finds applications in the agrochemical sector. Trifluoromethyl-containing compounds are known for their effectiveness as pesticides and herbicides due to their unique physicochemical properties that enhance biological activity against pests . The development of agrochemicals incorporating the trifluoromethyl moiety has led to the creation of several products aimed at improving crop protection.
Case Study: Anticancer Compound Development
A recent study synthesized a series of thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group. The evaluation of these compounds revealed significant anticancer activity, with some exhibiting IC50 values in the nanomolar range against multiple cancer cell lines . This underscores the potential of this compound as a lead compound for further development.
Case Study: Agrochemical Efficacy
In another study focusing on agrochemical applications, derivatives of trifluoromethylpyridine were shown to effectively protect crops from a range of pests. The introduction of fluorinated groups was found to enhance the efficacy and selectivity of these agrochemicals, leading to their increased adoption in agricultural practices .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, increasing its efficacy. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
2-Chloro-5-[2-phenyl-(E)-vinyl]-3-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₃H₉ClF₃N₂
- Substituents : Position 5 has a vinyl-linked phenyl group instead of a direct phenyl attachment.
- The absence of direct conjugation between the phenyl and pyrimidine rings may reduce aromatic stacking effects compared to the target compound .
2-(Trifluoromethyl)pyrimidin-5-amine
- Molecular Formula : C₅H₄F₃N₃
- Substituents : An amine group replaces the chloro and 3-(trifluoromethyl)phenyl groups.
- Key Differences : The amine enhances solubility in polar solvents due to hydrogen bonding. This compound is simpler in structure and may serve as an intermediate in nucleophilic substitution reactions, whereas the chloro and CF₃-phenyl groups in the target compound favor electrophilic substitutions .
Pyridine-Based Analogs
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
- Molecular Formula: C₈H₅ClF₃NO₂
- Substituents : A pyridine core (one nitrogen) with a methyl ester and CF₃ group.
- Key Differences : The pyridine ring has lower aromatic nitrogen content than pyrimidine, affecting electronic distribution. The ester group introduces hydrolytic sensitivity, unlike the stable chloro-phenyl moiety in the target compound. This derivative is used in synthetic intermediates for agrochemicals .
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- Molecular Formula : C₆H₂ClF₄N
- Substituents : Multiple halogens (Cl, F) and CF₃ on a pyridine ring.
- The dual halogenation may improve binding in halogen-bonding interactions, a feature absent in the target compound’s pyrimidine structure .
Heterocyclic Variants
5-(2-Chloro-5-(trifluoromethyl)phenyl)furan-2-carbaldehyde
- Molecular Formula : C₁₂H₆ClF₃O₂
- Substituents : A furan ring with a carbaldehyde group and substituted phenyl.
- Key Differences: The non-aromatic furan oxygen reduces ring stability compared to pyrimidine. The aldehyde group offers reactivity for condensation reactions, diverging from the substitution chemistry of the target compound .
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Molecular Formula : C₁₉H₁₀Cl₂F₄N₂
- Substituents : A pyrazolo-pyrimidine fused ring system with multiple aryl groups.
- Key Differences: The fused ring system increases molecular rigidity and planarity, favoring intercalation in biological targets. This contrasts with the mono-cyclic pyrimidine structure of the target compound .
Structural and Functional Comparison Table
Key Findings and Implications
- Electron-Withdrawing Effects : The CF₃ group in all analogs enhances stability and directs electrophilic substitutions. Chlorine further deactivates the ring, favoring meta/para reactivity.
- Synthetic Utility : Pyridine-based analogs are more common in agrochemicals, while pyrimidines are explored in kinase inhibitors and antimicrobial agents.
Biological Activity
2-Chloro-5-(3-(trifluoromethyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C11H7ClF3N
- Molecular Weight : 253.63 g/mol
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity observed in various studies.
Biological Activity Overview
The biological activities of this compound primarily include:
- Anticancer Activity : Studies have shown that this compound exhibits significant inhibitory effects on various cancer cell lines.
- Mechanisms of Action : The compound appears to interfere with critical cellular pathways involved in cancer proliferation and survival.
In Vitro Studies
- Cell Proliferation Inhibition :
- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- The IC50 values for MCF-7 and HeLa cells were found to be approximately 8.47 µM and 9.22 µM, respectively, indicating potent antiproliferative effects (data summarized in Table 1).
| Cell Line | IC50 (µM) | Viable Cells (%) at 10 µM (48h) | Viable Cells (%) at 10 µM (72h) |
|---|---|---|---|
| MCF-7 | 8.47 | 16.36 | 8.56 |
| HeLa | 9.22 | 26.38 | 16.33 |
- Cell Cycle Analysis :
- Flow cytometry analysis revealed that treatment with the compound resulted in significant alterations in cell cycle progression, particularly increasing the percentage of cells in the sub-G1 phase, indicative of apoptosis.
In Vivo Studies
Research employing the chick chorioallantoic membrane (CAM) model demonstrated that this compound significantly inhibited angiogenesis associated with tumor growth, suggesting a dual mechanism involving both direct cytotoxic effects on tumor cells and inhibition of blood vessel formation.
The mechanisms underlying the anticancer effects of this compound appear to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in signaling pathways that promote cell proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
Case Studies
A notable study evaluated the effects of various pyrimidine derivatives, including this compound, on NF-kB and AP1-mediated gene expression. The results indicated a significant reduction in gene expression associated with inflammation and cancer progression, further supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
